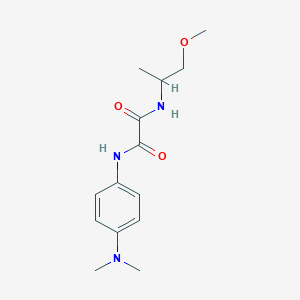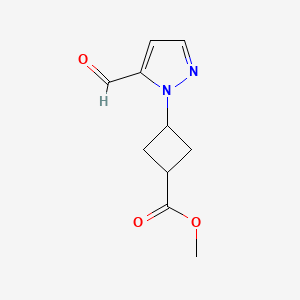
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide contains a total of 41 bonds. These include 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 tertiary amine (aromatic), and 1 ether (aliphatic) .Aplicaciones Científicas De Investigación
Stereochemistry and NMR Data of Cyclopeptide Alkaloids
Research into the stereochemistry and NMR data of cyclopeptide alkaloids highlights the importance of structural analysis in understanding the biological activities of complex organic molecules. The detailed characterization of such compounds can shed light on their potential applications in drug discovery and development (Nisar et al., 2010).
Amidines and Their Chemical Sensitivities
Studies on amidines, particularly the influence of substitution on their chemical properties, can provide valuable information for the synthesis of novel compounds with specific biological or chemical activities. This type of research contributes to the design of new molecules with potential applications in various fields, including pharmacology and materials science (Oszczapowicz & Krawczyk, 1989).
Light-Switchable Polymers
The development of light-switchable polymers demonstrates the intersection of chemistry and materials science, where chemical compounds are engineered to change properties in response to external stimuli, such as light. These advancements have significant implications for biomedical applications, including controlled drug release and tissue engineering (Sobolčiak et al., 2013).
N-Type Dopants for Electronic Applications
Research on n-type dopants, such as oligoarylamine-substituted benzimidazole derivatives, underscores the role of organic chemistry in the development of electronic materials. These compounds can enhance the electrical conductivity of thin films, opening new avenues for the creation of more efficient electronic devices (Uebe et al., 2018).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(9-20-4)15-13(18)14(19)16-11-5-7-12(8-6-11)17(2)3/h5-8,10H,9H2,1-4H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEMJTZZTZBBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)



![N-(5-chloro-2-methoxyphenyl)-2-{2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2868578.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)

![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2868587.png)
![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)
